4-Cyclohexylbenzenesulfonyl chloride
Overview
Description
4-Cyclohexylbenzenesulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . It is a white crystalline powder that is moisture-sensitive and has a melting point of 52-54°C . This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
4-Cyclohexylbenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve the use of phosphorus pentachloride or chlorosulfonic acid to achieve the desired product .
Chemical Reactions Analysis
4-Cyclohexylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-cyclohexylbenzenesulfonic acid.
Common reagents used in these reactions include amines, water, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclohexylbenzenesulfonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-cyclohexylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions typically involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Cyclohexylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
3-Chloro-4-methoxybenzenesulfonyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-Acetylbenzenesulfonyl chloride: Another sulfonyl chloride with distinct chemical properties and uses.
4-Isobutylbenzenesulfonyl chloride: Differing in the alkyl group attached to the benzene ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic effects, influencing its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
4-cyclohexylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREMYEDHKUWVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402084 | |
Record name | 4-cyclohexylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56354-57-5 | |
Record name | 4-cyclohexylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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